molecular formula C8H8O3 B2671652 2,3-Dihydro-1-benzofuran-3,6-diol CAS No. 1020947-92-5

2,3-Dihydro-1-benzofuran-3,6-diol

Cat. No. B2671652
M. Wt: 152.149
InChI Key: YISLYCVZUQYSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dihydro-1-benzofuran-3,6-diol” is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . There are also methods involving the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-1-benzofuran-3,6-diol” consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The molecular formula is C8H8O .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, the 4-position of the benzofuran may be substituted or unsubstituted, and good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Physical And Chemical Properties Analysis

The molecular weight of “2,3-Dihydro-1-benzofuran-3,6-diol” is 120.1485 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Activity

  • Scientific Field : Medical and Pharmaceutical Research .
  • Summary of Application : Benzofuran derivatives have shown significant anticancer activities. For example, a compound (referred to as compound 36 in the source) was found to have significant cell growth inhibitory effects on different types of cancer cells .
  • Results or Outcomes : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Antimicrobial Activity

  • Scientific Field : Medical and Pharmaceutical Research .
  • Summary of Application : Benzofuran and its derivatives have been found to be suitable structures for developing antimicrobial agents. They are active toward different clinically approved targets .

Safety And Hazards

While specific safety and hazard information for “2,3-Dihydro-1-benzofuran-3,6-diol” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, benzofuran compounds should be handled with personal protective equipment such as dust masks, eyeshields, and gloves .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and improving the bioavailability of these compounds .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-3,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,9-10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISLYCVZUQYSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-3,6-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.